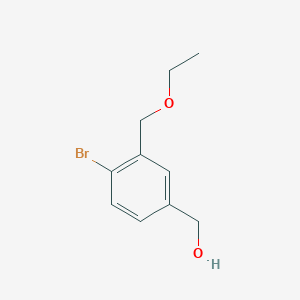
(4-Bromo-3-(ethoxymethyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-(ethoxymethyl)phenyl)methanol is an organic compound with the molecular formula C10H13BrO2. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and an ethoxymethyl group at the third position on the benzene ring, along with a hydroxymethyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(ethoxymethyl)phenyl)methanol typically involves the bromination of a suitable phenol precursor followed by the introduction of the ethoxymethyl group. One common method includes:
Bromination: The phenol precursor is brominated using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Ethoxymethylation: The brominated intermediate is then reacted with ethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate to introduce the ethoxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-3-(ethoxymethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiolate in ethanol.
Major Products Formed
Oxidation: 4-Bromo-3-(ethoxymethyl)benzoic acid.
Reduction: 3-(Ethoxymethyl)phenylmethanol.
Substitution: 4-Amino-3-(ethoxymethyl)phenylmethanol or 4-Mercapto-3-(ethoxymethyl)phenylmethanol.
Applications De Recherche Scientifique
(4-Bromo-3-(ethoxymethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Bromo-3-(ethoxymethyl)phenyl)methanol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The presence of the bromine atom and ethoxymethyl group can influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methylphenol: Similar structure but with a methyl group instead of an ethoxymethyl group.
4-Bromo-3-(methoxymethyl)phenyl)methanol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
4-Bromo-3-(hydroxymethyl)phenyl)methanol: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
(4-Bromo-3-(ethoxymethyl)phenyl)methanol is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and binding properties, making it a valuable compound in various chemical and pharmaceutical applications.
Propriétés
Numéro CAS |
1255948-71-0 |
|---|---|
Formule moléculaire |
C10H13BrO2 |
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
[4-bromo-3-(ethoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-5,12H,2,6-7H2,1H3 |
Clé InChI |
DRACVAYKMGGSPP-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=C(C=CC(=C1)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)

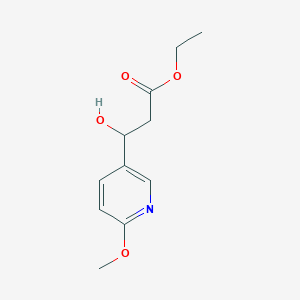
![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)
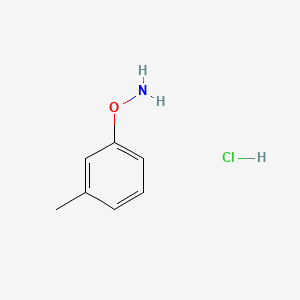
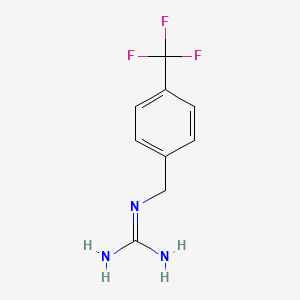
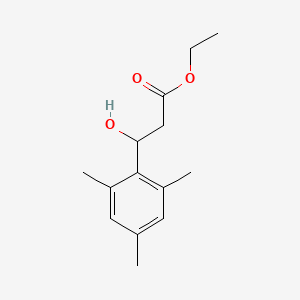

![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)


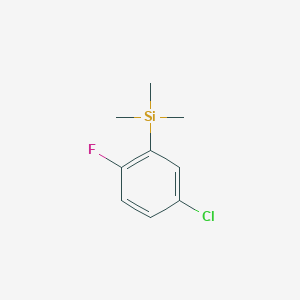
![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)
